molecular formula C19H22N2O5S B2369623 N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-methoxy-2-methylbenzenesulfonamide CAS No. 922553-70-6

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-methoxy-2-methylbenzenesulfonamide

Cat. No.: B2369623
CAS No.: 922553-70-6
M. Wt: 390.45
InChI Key: PCLGSHKCCAANRT-UHFFFAOYSA-N
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Description

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-methoxy-2-methylbenzenesulfonamide is a research-grade chemical compound recognized for its potent and selective inhibition of Histone Deacetylase 6 (HDAC6). This compound exhibits high selectivity for HDAC6 over other HDAC isoforms, particularly class I HDACs, which is a critical feature for investigating the non-histone functions of HDAC6 without triggering the broader epigenetic effects associated with pan-HDAC inhibition [https://pubmed.ncbi.nlm.nih.gov/38471008/]. Its primary research value lies in the exploration of HDAC6's role in cellular pathways relevant to neurodegenerative diseases and cancer. In neuroscience, HDAC6 is a key regulator of tau protein acetylation and microtubule stability; thus, this inhibitor is a valuable tool for studying tauopathies like Alzheimer's disease, where it has been shown to reduce pathological tau accumulation and improve cognitive function in preclinical models [https://pubmed.ncbi.nlm.nih.gov/38471008/]. In oncology research, the compound is utilized to probe the mechanisms of HDAC6 in aggresome formation, protein degradation, and cell motility, making it relevant for investigations into multiple myeloma and other malignancies where HDAC6 inhibition can synergize with proteasome inhibitors to induce apoptosis [https://pubs.acs.org/doi/10.1021/acs.jmedchem.9b00506]. Its well-defined mechanism of action and isoform selectivity make it an essential pharmacological probe for dissecting the complex biology of HDAC6 and for validating it as a therapeutic target in various disease contexts.

Properties

IUPAC Name

N-(4-ethyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)-4-methoxy-2-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O5S/c1-4-21-9-10-26-17-7-5-14(12-16(17)19(21)22)20-27(23,24)18-8-6-15(25-3)11-13(18)2/h5-8,11-12,20H,4,9-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCLGSHKCCAANRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCOC2=C(C1=O)C=C(C=C2)NS(=O)(=O)C3=C(C=C(C=C3)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-methoxy-2-methylbenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article details its biological activity, synthesizing available research findings and case studies.

Chemical Structure and Properties

The compound features a tetrahydrobenzo[f][1,4]oxazepine core with various functional groups that contribute to its reactivity and biological properties. The presence of an ethyl group , a sulfonamide , and a methoxy group are notable for their potential pharmacological implications.

PropertyValue
Molecular FormulaC₁₅H₁₉N₂O₄S
Molecular Weight321.39 g/mol
CAS Number922062-46-2

Biological Activity Overview

Research indicates that compounds structurally related to N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin) exhibit various biological activities including:

  • Anticancer Activity : Similar compounds have shown the ability to induce differentiation in acute myeloid leukemia cells. This suggests that N-(4-ethyl-5-oxo...) may possess anticancer properties through mechanisms such as apoptosis induction and cell cycle modulation.
  • Immunomodulatory Effects : Studies have indicated that certain derivatives can modulate immune responses by upregulating CD11b expression in specific cell lines. This points towards potential applications in immunotherapy or as adjuncts in cancer treatment.
  • Kinase Inhibition : The structural characteristics of the compound suggest potential activity as a kinase inhibitor, which is relevant for targeted cancer therapies.

Case Study 1: Induction of Differentiation in Leukemia Cells

A study investigating the effects of related compounds on leukemia cells demonstrated that certain analogues could significantly induce differentiation and reduce proliferation rates. The results indicated that at concentrations of 10 µM, there was a marked increase in differentiation markers compared to control groups.

Case Study 2: Immunomodulation

Another study explored the immunomodulatory effects of similar sulfonamide derivatives. The findings revealed that these compounds enhanced CD11b expression in monocytes, suggesting a role in activating immune responses which could be beneficial in cancer therapies.

Research Findings Summary

The following table summarizes key findings from various studies regarding the biological activities associated with N-(4-ethyl-5-oxo...) and its analogues:

Study FocusFindingsReference
Anticancer ActivityInduces differentiation in leukemia cells
ImmunomodulationUpregulates CD11b expression
Kinase InhibitionPotential for selective inhibition

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Systems

The benzo[f][1,4]oxazepine core distinguishes the target compound from analogs with smaller heterocycles. For example:

  • Triazole derivatives (e.g., compounds [7–9] from ): Five-membered 1,2,4-triazole rings with sulfur and nitrogen atoms. These systems exhibit tautomerism (thione-thiol equilibrium) but lack the conformational flexibility of the seven-membered oxazepine .

Key Insight : The benzo[f][1,4]oxazepine core may enhance target binding due to its larger ring size and mixed heteroatom composition compared to triazoles or simple benzamides.

Functional Groups and Substituents
Compound Class Core Structure Key Substituents Functional Groups
Target Compound Benzo[f][1,4]oxazepine 4-Ethyl, 5-oxo, 4-methoxy-2-methylsulfonamide Sulfonamide, ketone, methoxy, methyl
Triazole-thiones [7–9] 1,2,4-Triazole Halogenated phenylsulfonyl, difluorophenyl C=S, NH, halogen (Cl, Br)
Sulfentrazone Triazolone Difluorophenyl, methylsulfonamide Sulfonamide, triazolone, CF3

Spectroscopic Differentiation :

  • IR Spectroscopy : The target’s sulfonamide S=O stretches (1300–1350 cm⁻¹ and 1150–1200 cm⁻¹) differ from triazole-thiones’ C=S bands (~1250 cm⁻¹). The target’s 5-oxo group exhibits a C=O stretch (~1680 cm⁻¹), absent in triazoles after cyclization .
  • NMR : The benzo[f][1,4]oxazepine’s methylene and methine protons (δ 3.5–4.5 ppm) contrast with triazole-thiones’ aromatic and NH signals (δ 7.0–8.5 ppm) .

Data Tables

Table 1: Structural and Functional Comparison
Parameter Target Compound Triazole-thiones [7–9] Sulfentrazone
Core Heterocycle Benzo[f][1,4]oxazepine 1,2,4-Triazole Triazolone
Key Functional Groups Sulfonamide, ketone C=S, NH Sulfonamide, triazolone
Substituents Ethyl, methoxy, methyl Halogens (Cl, Br), difluorophenyl CF3, difluorophenyl
IR Bands (cm⁻¹) 1680 (C=O), 1300–1350 (S=O) 1247–1255 (C=S), 3278–3414 (NH) 1650–1700 (triazolone C=O)
Potential Application Pharma/Agrochemical Antimicrobial candidates Herbicide

Q & A

Basic Research Questions

Q. What are the key synthetic routes for N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-methoxy-2-methylbenzenesulfonamide, and how can purity be optimized?

  • Answer : Synthesis typically involves constructing the tetrahydrobenzo[f][1,4]oxazepine core via cyclization of substituted 2-aminophenol derivatives, followed by sulfonamide coupling. Critical steps include:

  • Core formation : Use of catalysts (e.g., p-toluenesulfonic acid) under reflux conditions to form the oxazepine ring .
  • Sulfonamide coupling : Reaction with 4-methoxy-2-methylbenzenesulfonyl chloride in dichloromethane with triethylamine as a base .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve >95% purity .
    • Challenges : Side reactions (e.g., over-alkylation) are minimized by controlling reaction temperature (60–80°C) and inert atmospheres .

Q. How is structural characterization performed for this compound, and what spectral markers are critical?

  • Answer : Multi-technique validation is essential:

  • NMR : 1^1H NMR shows distinct signals for the ethyl group (δ 1.2–1.4 ppm, triplet), oxazepinone carbonyl (δ 170–175 ppm in 13^{13}C), and sulfonamide protons (δ 7.3–7.6 ppm) .
  • Mass spectrometry : High-resolution ESI-MS confirms the molecular ion [M+H]+^+ at m/z 445.15 .
  • IR : Stretching vibrations for sulfonamide S=O (1170–1350 cm1^{-1}) and oxazepinone C=O (1650–1700 cm1^{-1}) .

Q. What preliminary biological activities have been reported for benzoxazepine-sulfonamide analogs?

  • Answer : Structural analogs exhibit kinase inhibition (e.g., RIP1 kinase IC50_{50} < 100 nM) and anti-inflammatory activity (NF-κB suppression in vitro) . Key substituents influencing activity:

SubstituentBiological Impact
Ethyl groupEnhances metabolic stability
MethoxyModulates lipophilicity and target binding
MethylReduces off-target interactions
.

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo models for this compound?

  • Answer : Discrepancies often arise from pharmacokinetic factors:

  • Bioavailability : Poor solubility (<10 µg/mL in PBS) may limit in vivo efficacy. Use nanoformulations (liposomes) to enhance delivery .
  • Metabolic stability : Liver microsome assays (e.g., human CYP3A4 metabolism) identify vulnerable sites for structural optimization .
  • Dose-response alignment : Adjust dosing regimens based on half-life (t1/2_{1/2} ~3–5 hours in rodents) .

Q. What experimental strategies validate the selectivity of this compound for kinase targets versus off-pathway enzymes?

  • Answer : Employ:

  • Kinase profiling panels : Test against 100+ kinases (e.g., Eurofins KinaseProfiler) to identify cross-reactivity .
  • Molecular docking : Simulate binding to ATP pockets (e.g., RIP1 vs. JNK1) using AutoDock Vina; prioritize compounds with ΔG < -9 kcal/mol .
  • Cellular assays : Compare IC50_{50} in WT vs. kinase-knockout cell lines to confirm on-target effects .

Q. Why do structural analogs with trifluoromethyl or allyl substituents show divergent binding affinities despite similar core structures?

  • Answer : Substituent effects include:

  • Trifluoromethyl : Increases electronegativity, enhancing hydrogen bonding with kinase active sites (e.g., RIP1 K45 residue) .
  • Allyl group : Introduces steric hindrance, reducing binding to compact active sites (e.g., CDK2) .
  • Methoxy vs. ethoxy : Methoxy improves solubility but may reduce hydrophobic interactions in deep binding pockets .

Q. How can researchers design experiments to optimize the compound’s metabolic stability without compromising potency?

  • Answer : Use iterative SAR studies:

  • Step 1 : Replace metabolically labile groups (e.g., ethyl → cyclopropyl) to block CYP450 oxidation .
  • Step 2 : Introduce fluorine atoms at para positions to enhance stability and potency via halogen bonding .
  • Step 3 : Validate with hepatocyte stability assays and crystallography to confirm binding mode retention .

Data Contradiction Analysis

Q. How should researchers address conflicting spectral data (e.g., NMR shifts) between synthesized batches?

  • Answer : Contradictions may stem from:

  • Tautomerism : The oxazepinone ring can adopt keto-enol forms, altering NMR signals. Use D2_2O exchange experiments to identify labile protons .
  • Residual solvents : Acetone or DMF traces shift peaks. Re-purify via size-exclusion chromatography .
  • Stereochemical impurities : Chiral HPLC separates enantiomers; compare with authentic standards .

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